2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a piperidinyl group. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Piperidinyl Group Introduction:
Dimethylpyrimidinyl Group Attachment: Finally, the dimethylpyrimidinyl group is attached via an etherification reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-piperidinyl)ethanone: Lacks the dimethylpyrimidinyl group, resulting in different chemical and biological properties.
2-(4-Bromophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: The bromine atom can alter the reactivity and biological activity compared to the chlorine atom.
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)ethanone: The pyridine ring can influence the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of the 2,6-dimethylpyrimidinyl group in 2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can affect the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-11-18(22-14(2)21-13)25-17-7-9-23(10-8-17)19(24)12-15-3-5-16(20)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZIAAKBJKNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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